molecular formula C7H12ClNO B3365996 cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride CAS No. 130657-48-6

cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride

Cat. No.: B3365996
CAS No.: 130657-48-6
M. Wt: 161.63 g/mol
InChI Key: NCJPVPGXNDVUCM-IBTYICNHSA-N
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Description

cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride: is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol. It is a light green solid and is known for its use in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under acidic conditions. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride involves large-scale chemical reactions with stringent quality control measures to ensure purity and consistency. The process may include the use of reactors, distillation, and crystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. It is used to investigate the interactions between small molecules and biological targets.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases.

Industry: In industry, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride

  • cis-Hexahydro-cyclopenta[c]pyrrol-4-one

  • cis-Hexahydro-cyclopenta[c]pyrrol-4-onecarboxylic acid

Uniqueness: cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride is unique in its chemical structure and properties compared to similar compounds. Its specific stereochemistry and functional groups contribute to its distinct reactivity and applications.

Properties

IUPAC Name

(3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPVPGXNDVUCM-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130657-48-6
Record name Cyclopenta[c]pyrrol-4(1H)-one, hexahydro-, hydrochloride, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130657-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride
Reactant of Route 2
cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride
Reactant of Route 3
cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride
Reactant of Route 4
cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride
Reactant of Route 5
cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride
Reactant of Route 6
cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride

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